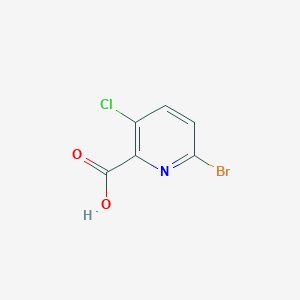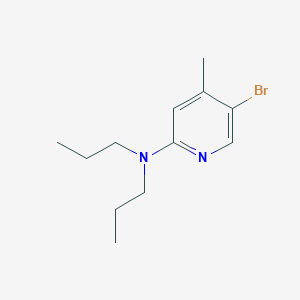
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a chemical compound . Its IUPAC name is ethyl 2- (2-chloropropanamido)-4-methylthiophene-3-carboxylate .
Molecular Structure Analysis
The molecule contains several types of bonds. It has non-H bonds, multiple bonds, rotatable bonds, double bonds, an ester (aliphatic), and a secondary amide (aliphatic) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 332.81 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate serves as a precursor in the synthesis of novel compounds with potential biological and industrial applications. For example, it has been used in the synthesis of new thieno[2,3-d]pyrimidines showing inhibitory activities against plant growth, indicating its use in developing herbicides (Wang et al., 2010). Similarly, thiophene derivatives synthesized from related compounds have shown promising anti-cancer properties, highlighting its significance in medicinal chemistry (Mohareb et al., 2016).
Material Science Applications
In material science, specifically in the textile industry, derivatives of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate have been used to synthesize new disperse dyes for polyester fibers. These dyes exhibit very good wash, perspiration, sublimation, and rub fastness ratings, although they have poor photostability (Iyun et al., 2015). This application underscores the compound's role in developing new materials with specific properties for industrial applications.
Pharmaceutical Research
In pharmaceutical research, various derivatives of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate have been synthesized and evaluated for their medicinal properties. For instance, compounds synthesized using this chemical as a starting point have been assessed for their antimicrobial activities, revealing promising applications in developing new antimicrobial agents (Abu‐Hashem et al., 2011). Additionally, its derivatives have been explored for antitumor activities, with some showing potential against various human tumor cell lines (El-Subbagh et al., 1999), indicating its utility in cancer research.
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-5-6(2)17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZFKEVQOJQAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)








![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)